

Methyl 3-amino-6-bromopicolinate structure and synthesis overview

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Compound of Interest

Compound Name: **Methyl 3-amino-6-bromopicolinate**

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An In-depth Technical Guide to **Methyl 3-amino-6-bromopicolinate**: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 3-amino-6-bromopicolinate**, a key heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, provides a detailed and validated synthetic protocol, elucidates the underlying reaction mechanism, and explores its significant applications.

Core Compound Profile: Methyl 3-amino-6-bromopicolinate

Methyl 3-amino-6-bromopicolinate is a substituted pyridine derivative, specifically a picolinate, which is an ester of picolinic acid. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on the pyridine core makes it a highly versatile and valuable intermediate for creating more complex molecular architectures.[\[1\]](#)[\[2\]](#)

1.1. Chemical Structure and Identifiers

- IUPAC Name: methyl 3-amino-6-bromopyridine-2-carboxylate[\[1\]](#)

- CAS Number: 866775-09-9
- Molecular Formula: C₇H₇BrN₂O₂[\[1\]](#)
- Molecular Weight: 231.05 g/mol [\[1\]](#)
- SMILES: COC(=O)c1c(ccc(n1)Br)N³
- InChI Key: FETASVOVQOWEBL-UHFFFAOYSA-N

1.2. Physicochemical Properties

The compound's physical and chemical properties are critical for its handling, storage, and application in synthesis. It is typically a solid at room temperature.

Property	Value	Source(s)
Physical Form	Solid	
Purity	≥97%	[4]
Boiling Point	333.4±37.0 °C (Predicted)	[5]
Density	1.662±0.06 g/cm ³ (Predicted)	[5]
Storage Conditions	2-8°C, Keep in dark place, inert atmosphere, protect from light	[4]

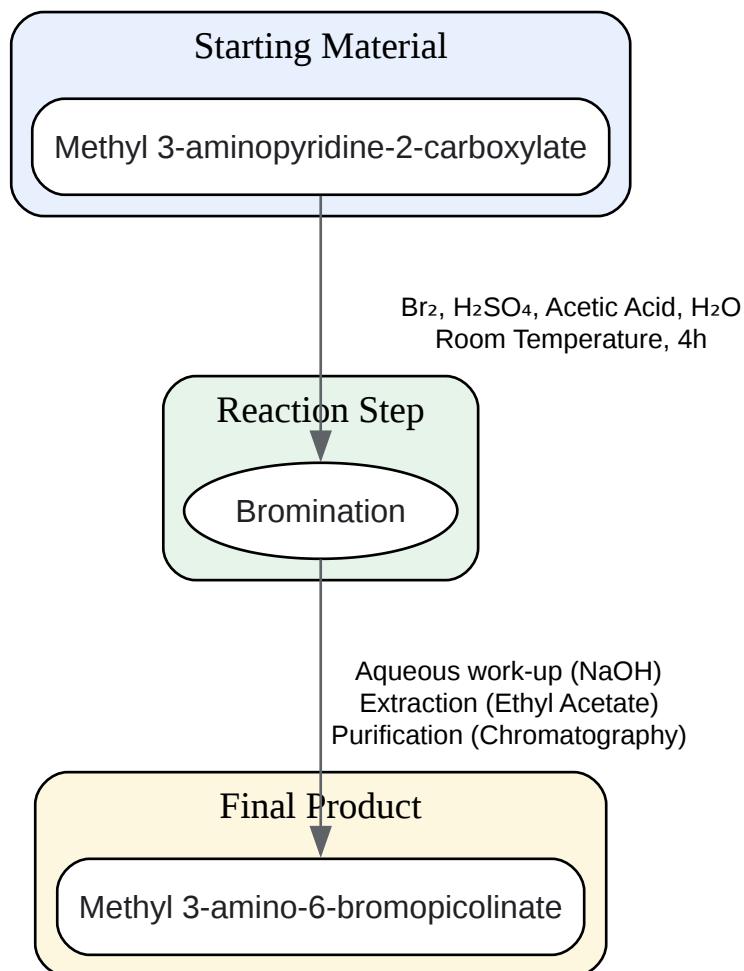
Synthesis of Methyl 3-amino-6-bromopicolinate

The synthesis of this compound is a well-defined process, primarily involving the regioselective bromination of a commercially available precursor. The following protocol is based on established and reproducible methods.[\[6\]](#)

2.1. Synthetic Workflow Overview

The synthesis is achieved via an electrophilic aromatic substitution reaction. The starting material, Methyl 3-aminopyridine-2-carboxylate, is subjected to bromination to yield the target

compound. The amino group at the C-3 position is a strong activating group, which directs the incoming electrophile (bromine) to the C-6 position (para to the amine), thus ensuring high regioselectivity.



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Caption: Synthetic workflow for **Methyl 3-amino-6-bromopicolinate**.

2.2. Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 3-amino-6-bromopyridine-2-carboxylate from Methyl 3-aminopyridine-2-carboxylate.[6]

Materials:

- Methyl 3-aminopyridine-2-carboxylate (1 equivalent)
- Water (H₂O)
- 2M Sulfuric Acid (H₂SO₄)
- Bromine (Br₂) (1 equivalent)
- Acetic Acid
- 2N Sodium Hydroxide (NaOH) solution
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel for column chromatography
- Dichloromethane (DCM)

Procedure:

- **Dissolution:** In a suitable reaction vessel, dissolve Methyl 3-aminopyridine-2-carboxylate (17 g, 111.8 mmol) in a solvent mixture of water (288 mL) and 2M sulfuric acid (58 mL). Stir at room temperature until a clear solution is obtained. The acidic medium protonates the pyridine nitrogen, increasing solubility and activating the ring for electrophilic attack.
- **Bromination:** Prepare a solution of bromine (5.76 mL, 111.8 mmol) in acetic acid (43 mL). Add this solution dropwise to the reaction mixture over a period of 30-60 minutes. The slow addition is crucial to control the reaction exotherm and prevent the formation of polybrominated byproducts.
- **Reaction:** Stir the reaction mixture at room temperature for 4 hours after the addition is complete. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- **Quenching and Neutralization:** Upon completion, carefully adjust the pH of the reaction mixture to ~6 using a 2N aqueous sodium hydroxide solution. This step neutralizes the

excess acid and quenches any unreacted bromine.

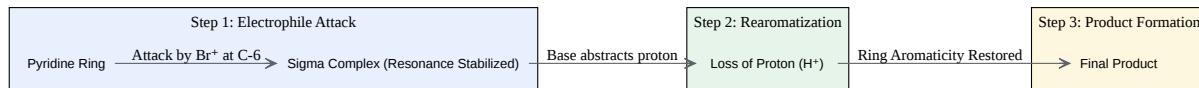
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase twice with ethyl acetate. The organic product will partition into the ethyl acetate layer.
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by evaporation under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by silica gel column chromatography using dichloromethane as the eluent to afford the final product, Methyl 3-amino-6-bromopyridine-2-carboxylate, as a white solid (typical yield: ~74%).^[6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution on a highly activated pyridine ring. The interplay between the activating amino group and the deactivating ester group dictates the outcome.

Causality Behind Regioselectivity:

- Activating Group: The amino group at the C-3 position is a powerful electron-donating group. Through resonance, it significantly increases the electron density at the C-2, C-4, and C-6 positions, making them susceptible to electrophilic attack.
- Deactivating Group: The methyl carboxylate group at the C-2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.
- Steric Hindrance: The position ortho to the amine (C-4) is sterically less hindered than the C-2 position, which is flanked by the bulky ester group.
- Directing Effect: The C-6 position is para to the strongly activating amino group, making it the most electronically enriched and sterically accessible site for the electrophile (Br^+). This results in the highly selective formation of the 6-bromo isomer.



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Caption: Mechanism of electrophilic bromination on the picolinate ring.

Applications in Research and Development

Methyl 3-amino-6-bromopicolinate is not an end-product but a crucial starting point for synthesizing a wide array of functional molecules.

- **Pharmaceutical Development:** It serves as a foundational scaffold for building complex molecules with potential therapeutic value. Its derivatives are investigated as lead compounds in drug discovery programs, particularly in the fields of antimicrobial and anticancer research.[\[1\]](#)
- **Agrochemicals:** The structural motif of this compound is utilized in the development of novel pesticides and herbicides, where modifications can tune the biological activity for crop protection.[\[1\]](#)[\[2\]](#)
- **Organic Synthesis Intermediate:** As a bifunctional molecule (containing both an amine and a reactive bromine), it allows for sequential and diverse chemical modifications. The bromine atom can be readily displaced via nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group can undergo acylation or alkylation.[\[1\]](#)
- **Proteomics Research:** The compound is classified as a biochemical reagent that can be used as a biological material in life science research, with specific applications noted in the field of proteomics.[\[1\]](#)[\[7\]](#)

Safety and Handling

Proper handling of **Methyl 3-amino-6-bromopicolinate** is essential in a laboratory setting.

Users should consult the Safety Data Sheet (SDS) before use.

- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.[\[5\]](#)
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

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References

- 1. Buy Methyl 6-amino-3-bromopicolinate | 178876-83-0 [smolecule.com]
- 2. nbino.com [nbino.com]
- 3. watson-int.com [watson-int.com]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9 [chemicalbook.com]

- 7. scbt.com [scbt.com]
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